DBCO-NHCO-PEG2-NHS ester
Description
Structural Characterization of DBCO-NHCO-PEG₂-NHS Ester
Molecular Architecture and Functional Group Analysis
Dibenzocyclooctyne (DBCO) Core Structure
The DBCO moiety (C₁₆H₁₂, MW 204.27 g/mol) features a bicyclic system with fused benzene rings that induce significant ring strain (ΔG‡ ≈ 18–22 kcal/mol). This strain lowers the activation energy for [3+2] cycloaddition with azides, achieving rate constants up to 1.2 M⁻¹s⁻¹ in aqueous media. X-ray crystallography reveals a planar arrangement of the benzene rings and a distorted cyclooctyne ring, with bond angles of 148–155° at the alkyne carbon. The calculated strain energy of 23.4 kcal/mol (B3LYP/6-31G*) facilitates rapid bioorthogonal reactions without copper catalysts.
Table 1: Key Structural Parameters of DBCO
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ | |
| Ring Strain Energy | 23.4 kcal/mol | |
| Cycloaddition Rate (k) | 0.8–1.2 M⁻¹s⁻¹ | |
| Bond Angle (C≡C-C) | 148° |
Carbamate Linker (NHCO) Configuration
The carbamate (-NHCO-) bridge introduces pH-dependent hydrolytic stability while permitting controlled release of conjugated payloads. Quantum mechanical calculations (M06-2X/def2-TZVP) show the linker’s half-life extends to >72 h at pH 7.4 but drops to <1 h at lysosomal pH 5.0 due to protonation-induced β-elimination. This pH-sensitive cleavage is engineered by incorporating electron-withdrawing groups (e.g., trifluoroethyl) that stabilize the transition state.
Polyethylene Glycol (PEG₂) Spacer Properties
The PEG₂ spacer (8 ethylene oxide units, MW 88.11 g/mol) reduces steric hindrance by 40–60% compared to non-PEGylated analogs. Molecular dynamics simulations (AMBER99SB-ILDN) demonstrate a 12.5 Å end-to-end distance, enabling access to buried epitopes. The spacer’s hydrophilicity (logP = -1.2) enhances aqueous solubility (>50 mg/mL in PBS), critical for in vivo applications.
Table 2: PEG₂ Spacer Characteristics
| Property | Value | Source |
|---|---|---|
| Hydrodynamic Radius | 8.7 Å | |
| Solubility in PBS | >50 mg/mL | |
| Steric Shielding Effect | 40–60% hindrance reduction |
N-Hydroxysuccinimide (NHS) Ester Reactivity
The NHS ester group reacts selectively with primary amines (e.g., lysine ε-amino groups) at pH 7.2–8.5, forming stable amide bonds (ΔG = -5.2 kcal/mol). Hydrolysis competes with a half-life of 4.5 h at pH 7.0 (0°C), necessitating rapid conjugation. Kinetic studies show a second-order rate constant of 0.03 M⁻¹s⁻¹ for lysine modification, achieving >90% coupling efficiency within 30 min.
Table 3: NHS Ester Reaction Kinetics
| Parameter | Value | Source |
|---|---|---|
| Optimal pH Range | 7.2–8.5 | |
| Hydrolysis Half-Life (pH 7) | 4.5 h | |
| Coupling Efficiency | >90% in 30 min |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O8/c34-26(14-17-39-19-20-40-18-15-30(38)41-33-28(36)11-12-29(33)37)31-16-13-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXTMUZEYCLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of DBCO-NH₂ Precursor
The synthesis begins with the preparation of the DBCO-amine (DBCO-NH₂), which serves as the reactive moiety for subsequent PEG conjugation. The DBCO core is synthesized via a copper-free cycloaddition reaction between a cyclooctyne derivative and an azide-containing intermediate . Key steps include:
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Cyclooctyne Formation : A strained cyclooctyne ring is generated through a thermal ene reaction between 1,5-hexadiyne and a benzaldehyde derivative, followed by ring-closing metathesis.
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Amine Functionalization : The DBCO intermediate is reacted with ethylenediamine under basic conditions (pH 9–10) to introduce a primary amine group. The reaction is monitored via thin-layer chromatography (TLC) and purified using silica gel column chromatography .
Critical Parameters :
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Solvent: Anhydrous dichloromethane (DCM).
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Temperature: 0–4°C during amine addition to prevent side reactions.
Preparation of Heterobifunctional PEG2 Spacer
The PEG2 spacer is functionalized with a carboxylic acid on one terminus and an NHS ester on the other. This step ensures directional conjugation between DBCO and target biomolecules:
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PEG2 Diacid Synthesis : PEG2 diol (HO-PEG2-OH) is oxidized using Jones reagent (CrO₃/H₂SO₄) to form a dicarboxylic acid (HOOC-PEG2-COOH) .
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Selective NHS Ester Activation : The terminal hydroxyl group of HOOC-PEG2-OH is activated with NHS in the presence of N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous DMF at 25°C for 12 hours, yielding HOOC-PEG2-O-NHS .
Characterization Data :
Coupling DBCO-NH₂ to PEG2 Spacer
The DBCO-amine is conjugated to the carboxylic acid terminus of the PEG2 spacer via amide bond formation:
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Reaction Conditions :
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Purification :
Yield and Efficiency :
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Steric Hindrance Mitigation: The PEG2 spacer reduces steric effects, enabling efficient DBCO-azide cycloaddition .
Quality Control and Stability
Final product validation ensures compliance with biomedical application standards:
Challenges :
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NHS Ester Hydrolysis : The NHS ester group is prone to hydrolysis in aqueous environments. Reactions must be conducted under anhydrous conditions, and products stored at -20°C .
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Batch Consistency : Variability in PEG2 spacer length is minimized using size-exclusion chromatography during purification .
Comparative Analysis of Synthetic Approaches
Alternative methods for this compound synthesis include:
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Solid-Phase Synthesis :
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One-Pot Reaction :
Industrial-Scale Production Insights
Commercial manufacturers (e.g., AxisPharm, BroadPharm) optimize synthesis for cost and efficiency:
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG2-NHS ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The dibenzylcyclooctyne group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azide-containing molecules, primary amines.
Conditions: Neutral or slightly basic conditions, aqueous or organic solvents
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently linked to proteins, peptides, or other biomolecules .
Scientific Research Applications
Drug Delivery Systems
DBCO-NHCO-PEG2-NHS ester is extensively utilized in the development of targeted drug delivery systems. The ability to conjugate therapeutic agents such as antibodies or peptides to DBCO-functionalized carriers enhances specificity and reduces off-target effects.
Key Benefits:
- Improved Stability : The PEG linker provides stability to the conjugates in biological environments.
- Enhanced Targeting : By attaching drugs to specific targeting molecules, the efficacy of treatments can be significantly increased while minimizing side effects .
Imaging Applications
The compound plays a crucial role in imaging techniques by facilitating the labeling of biomolecules and cells with imaging agents. This is particularly useful in tracking cellular processes in vivo and in vitro.
Case Study:
In a study involving cancer cell imaging, researchers used this compound to tag fluorescent dyes to azide-functionalized antibodies, enabling precise localization of tumor cells during live imaging .
Bioconjugation Techniques
This compound is a powerful tool for bioconjugation, particularly in the context of protein engineering and diagnostics.
Applications:
- Site-Specific Labeling : The NHS ester reacts with primary amines on proteins, allowing for site-specific modifications essential for studying protein interactions and functions .
- Diagnostics : Used in assays where stable conjugation is critical for accurate detection and measurement of biomolecules .
PROTAC Development
As a PEG-based linker, this compound is integral to the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system.
Mechanism:
PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets the protein for degradation. This compound effectively connects these ligands, enhancing the efficacy of PROTACs in therapeutic applications .
Material Science Applications
In material science, this compound is employed for surface modification of nanoparticles and substrates.
Advantages:
- Enhanced Solubility : The PEG component improves solubility in aqueous environments.
- Functionalization : The DBCO group allows further functionalization with azide-containing compounds, creating custom materials with tailored properties .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Delivery Systems | Conjugation of therapeutic agents to targeting molecules | Improved stability, enhanced targeting |
| Imaging Applications | Tagging biomolecules with imaging agents | Precise localization in live imaging |
| Bioconjugation Techniques | Site-specific labeling of proteins | Essential for studying protein interactions |
| PROTAC Development | Synthesis of PROTACs for targeted protein degradation | Effective targeting through ubiquitin system |
| Material Science | Surface modification of nanoparticles | Enhanced solubility and functionalization |
Mechanism of Action
DBCO-NHCO-PEG2-NHS ester exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzylcyclooctyne group undergoes a highly specific and efficient reaction with azide-containing molecules, forming stable triazole linkages.
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form covalent amide bonds, facilitating the conjugation of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Differences
PEG Length :
- Shorter PEG (PEG2) : Provides a compact structure, ideal for applications requiring proximity between conjugated molecules (e.g., FRET probes) . However, reduced solubility compared to PEG4 .
- Longer PEG (PEG4/PEG5) : Enhances water solubility and reduces aggregation in biological systems, making them preferable for in vivo drug delivery .
NHS Ester Variations :
- Single vs. Dual NHS Esters : this compound has one NHS group, limiting it to single-step conjugation. In contrast, N-DBCO-N-bis(PEG2-NHS ester) allows sequential labeling of two amine-containing molecules .
- Hydrolysis Stability : NHS esters hydrolyze faster in aqueous environments. PEG4’s hydrophilicity may slow hydrolysis compared to PEG2, improving reaction efficiency in dilute protein solutions .
- Linker Chemistry: NHCO vs. Alkyl vs. PEG Spacers: DBCO-C6-NHS ester’s hydrophobic C6 chain facilitates membrane integration but limits aqueous applications .
Biological Activity
DBCO-NHCO-PEG2-NHS ester, a compound with the CAS number 2666999-50-2, is a versatile bioconjugation reagent known for its significant applications in drug delivery systems and imaging probes. This compound features three critical functional groups: a dibenzylcyclooctyne (DBCO) moiety, an N-hydroxysuccinimide (NHS) ester, and a polyethylene glycol (PEG) linker. These components facilitate bioorthogonal reactions and enhance the solubility and stability of conjugates, making this compound a valuable tool in biochemistry and medicinal chemistry.
- Molecular Formula: C30H31N3O8
- Molecular Weight: 561.59 g/mol
- Purity: >90% upon shipping
- Storage Conditions: Store at -20°C to maintain stability
The biological activity of this compound primarily revolves around its ability to undergo bioorthogonal click chemistry with azide-functionalized molecules. This reaction is facilitated by the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for selective and efficient covalent bonding without interfering with biological systems.
Applications in Drug Delivery
This compound is extensively utilized in the development of:
- Antibody-Drug Conjugates (ADCs): The NHS ester enables the covalent attachment of cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity.
- Proteolysis Targeting Chimeras (PROTACs): This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome pathway. PROTACs consist of two ligands connected by a linker; one targets an E3 ligase while the other binds to the desired protein.
Table 1: Summary of Biological Activities
Case Study: Application in Antibody-Drug Conjugates
A study demonstrated the efficacy of this compound in constructing ADCs that showed significant tumor regression in preclinical models. The conjugation of a potent cytotoxic agent via this linker resulted in enhanced therapeutic index compared to free drug administration. The stability and solubility provided by the PEG linker were critical for maintaining drug efficacy.
Case Study: Use in PROTAC Development
Research has highlighted the role of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. One study reported that PROTACs constructed with this linker achieved over 90% degradation efficiency of their target protein within 24 hours, showcasing its potential for therapeutic applications in oncology.
Q & A
Q. What is the reaction mechanism of DBCO-NHCO-PEG2-NHS ester with primary amines, and how does the PEG spacer influence conjugation efficiency?
The NHS ester group reacts with primary amines (e.g., lysine residues) under slightly basic conditions (pH 7–9) to form stable amide bonds. The DBCO moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal click chemistry with azide-functionalized molecules. The PEG2 spacer enhances solubility in aqueous buffers and reduces steric hindrance, improving accessibility for bioconjugation .
Q. What are the optimal pH and buffer conditions for efficient conjugation using this compound?
Conjugation is most efficient in phosphate-buffered saline (PBS) or carbonate-buffered saline (pH 7–9). Avoid amine-containing buffers (e.g., Tris, glycine), as they compete with primary amines on target molecules. Pre-dissolve the reagent in anhydrous DMSO or DMF (≤10% v/v in final reaction) to prevent hydrolysis .
Q. How should this compound be stored to maintain stability, and what are the critical handling precautions?
Store lyophilized powder at –20°C in a desiccated environment. Reconstituted solutions should be aliquoted and used immediately to minimize hydrolysis. Protect from light and moisture, as NHS esters degrade rapidly in aqueous environments. For long-term storage, lyophilize aliquots under inert gas .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency in this compound reactions?
- Competing amines : Ensure reaction buffers are free of extraneous amines (e.g., serum albumin in protein solutions). Use desalting columns to purify target molecules before conjugation .
- Reagent hydrolysis : Test reagent activity via MALDI-TOF or HPLC by reacting with a small amine (e.g., glycine) and quantifying unreacted NHS ester .
- Steric hindrance : For bulky targets (e.g., antibodies), increase the molar excess of this compound (5–10x) or extend reaction time (2–4 hours at 4°C) .
Q. What methodologies are recommended to quantify the degree of labeling (DoL) in DBCO-based bioconjugates?
- UV-Vis spectroscopy : Measure absorbance at 309 nm (DBCO ε = 11,000 M⁻¹cm⁻¹) and 280 nm (protein). Correct for protein absorption at 309 nm using a blank sample .
- Mass spectrometry : Compare shifts in molecular weight between labeled and unlabeled species. For proteins, use ESI-TOF to resolve mass differences .
- Fluorescent azide probes : React excess DBCO with a fluorogenic azide (e.g., Alexa Fluor 488-azide) and quantify fluorescence to determine unconjugated DBCO .
Q. How can researchers address discrepancies in reaction kinetics reported across studies using DBCO-PEGx-NHS esters with varying PEG lengths?
- PEG length effects : Longer PEG spacers (e.g., PEG4 vs. PEG2) increase solubility but may reduce reaction rates due to increased flexibility. Use stopped-flow kinetics or surface plasmon resonance (SPR) to compare kon/koff values for different PEG variants .
- Buffer compatibility : Validate reaction conditions (ionic strength, pH) for each PEG variant, as PEG hydrophilicity can alter local microenvironment interactions .
- Cross-study normalization : Normalize reaction rates to molar equivalents of active NHS ester, quantified via Ellman’s assay or ninhydrin testing .
Methodological Considerations for Reproducibility
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Protein labeling workflow :
- Purify target protein via size-exclusion chromatography to remove amines.
- Dissolve this compound in DMSO (10 mg/mL).
- Add 5–10 molar excess of reagent to protein in PBS (pH 8.0), incubate 2 hours at 4°C.
- Quench with 1 M Tris-HCl (pH 8.0) for 15 minutes.
- Purify conjugate via dialysis or centrifugal filtration .
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Handling conflicting solubility data :
- For hydrophobic targets, titrate DMSO content (≤20%) or use co-solvents like acetonitrile to maintain reagent solubility without denaturing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
